1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1105192-25-3
VCID: VC2631972
InChI: InChI=1S/C10H8N2O4/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15)
SMILES: C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

CAS No.: 1105192-25-3

Cat. No.: VC2631972

Molecular Formula: C10H8N2O4

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - 1105192-25-3

Specification

CAS No. 1105192-25-3
Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-6-oxopyridazine-3-carboxylic acid
Standard InChI InChI=1S/C10H8N2O4/c13-9-4-3-8(10(14)15)11-12(9)6-7-2-1-5-16-7/h1-5H,6H2,(H,14,15)
Standard InChI Key XWKMHQDYZBQJCE-UHFFFAOYSA-N
SMILES C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O
Canonical SMILES C1=COC(=C1)CN2C(=O)C=CC(=N2)C(=O)O

Introduction

Comparative Analysis with Related Compounds

Relationship to 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid

The parent compound, 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 37972-69-3), represents the core structure from which 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is derived. A comparison of their properties reveals important structural differences :

Property6-Oxo-1,6-dihydropyridazine-3-carboxylic acid1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Molecular FormulaC5H4N2O3C10H8N2O4
Molecular Weight140.1 g/mol220.18-220.19 g/mol
N1 PositionUnsubstituted (H)2-Furylmethyl group
Structural ComplexityBasic pyridazinone coreEnhanced with furan moiety
Property1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Molecular FormulaC6H6N2O3C10H8N2O4
N1 SubstituentMethyl group2-Furylmethyl group
Additional FunctionalityNoneFuran ring oxygen (potential H-bond acceptor)
Molecular Recognition PotentialLimited by simple alkyl substitutionEnhanced by heterocyclic substitution

The presence of the furan ring in 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid versus the methyl group in the 1-methyl derivative introduces significant differences in:

  • Electronic distribution (the furan ring can participate in resonance)

  • Potential binding interactions (furan provides additional binding sites)

  • Metabolic profile and stability

  • Physicochemical properties affecting solubility and membrane permeability

Synthetic Approaches

Synthetic Challenges and Considerations

The synthesis of 1-(2-Furylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid likely presents several challenges:

  • Regioselectivity: Ensuring alkylation occurs specifically at the N1 position rather than at N2 or other nucleophilic sites

  • Furan ring stability: The furan moiety is known to be sensitive to strong acidic conditions

  • Purification considerations: Separating the target compound from potential side products and unreacted starting materials

  • Scale-up factors: Optimizing reaction conditions for larger-scale preparation

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